molecular formula C20H20FN3O4S B6540467 4-fluoro-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide CAS No. 1021252-97-0

4-fluoro-N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

Cat. No. B6540467
CAS RN: 1021252-97-0
M. Wt: 417.5 g/mol
InChI Key: SRENPKFSXINLET-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluoro group, a methoxy group, a pyridazinone group, a propyl group, and a sulfonamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the pyridazinone ring, the introduction of the fluoro and methoxy groups, and the attachment of the propyl and sulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridazinone ring, in particular, would add a level of complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the fluoro group could undergo substitution reactions, and the pyridazinone ring could participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluoro group could increase its lipophilicity, while the sulfonamide group could make it more polar .

properties

IUPAC Name

4-fluoro-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-2-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENPKFSXINLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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